molecular formula C10H12ClF2N B1405777 Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride CAS No. 1545024-65-4

Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride

Cat. No.: B1405777
CAS No.: 1545024-65-4
M. Wt: 219.66 g/mol
InChI Key: TVKYGZGOIGFKIR-UHFFFAOYSA-N
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Description

Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12ClF2N and a molecular weight of 219.66 g/mol. This compound consists of a cyclopropyl ring, a 3,4-difluorophenyl group, and a methanamine group, with the hydrochloride salt form indicating the presence of a protonated amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride typically involves the following steps:

    Formation of Cyclopropyl-Substituted Difluorobenzene Derivative: This step involves the reaction of a suitable difluorobenzene derivative with a cyclopropyl group. The reaction conditions may include the use of a base and a solvent such as tetrahydrofuran (THF).

    Reductive Amination: The cyclopropyl-substituted difluorobenzene derivative is then subjected to reductive amination with formaldehyde and an amine source. Common reagents for this step include sodium triacetoxyborohydride or sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine product to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Substitution: The amine group in Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride can act as a nucleophile, reacting with suitable electrophiles.

    Reductive Amination: The amine group can be further modified through reductive amination reactions.

    Acid-Base Reactions: The protonated amine group can participate in acid-base reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.

    Reductive Amination: Reagents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Acid-Base Reactions: Hydrochloric acid or other acids for protonation.

Major Products Formed

    Nucleophilic Substitution: Substituted amine derivatives.

    Reductive Amination: Modified amine products.

    Acid-Base Reactions: Protonated amine salts.

Scientific Research Applications

Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride has several scientific research applications:

    Drug Development: It is used as a building block in the synthesis of pharmaceutical compounds.

    Molecular Interactions: Its unique structure allows for the study of molecular interactions and binding affinities.

    Biological Studies: It is used in biological studies to investigate the effects of fluorinated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyclopropyl ring and the 3,4-difluorophenyl group can influence the compound’s binding affinity and specificity. The protonated amine group may also play a role in its interaction with negatively charged sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride: Similar structure but with fluorine atoms at different positions on the phenyl ring.

    Cyclopropyl(3-fluoropyridin-2-yl)methanamine: Contains a pyridine ring instead of a phenyl ring.

Uniqueness

Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can affect its electronic properties and hydrogen bonding potential. This uniqueness can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

cyclopropyl-(3,4-difluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKYGZGOIGFKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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